molecular formula C17H19N3O3 B2379258 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 2034279-47-3

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2379258
CAS No.: 2034279-47-3
M. Wt: 313.357
InChI Key: DPRMYCRHRLXEHN-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multiple steps:

    Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a suitable pyridazine derivative with an appropriate reagent to introduce the oxy group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced through a cyclization reaction, often involving a suitable amine and a carbonyl compound.

    Tolyl Group Introduction: The tolyloxy group is introduced via an etherification reaction, where a tolyl alcohol reacts with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a tolyloxy group.

    1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(methoxy)ethanone: Similar structure but with a methoxy group instead of a tolyloxy group.

Uniqueness

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to the presence of the tolyloxy group, which may impart specific chemical properties and biological activities that are distinct from its analogs.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMYCRHRLXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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